molecular formula C13H14N4O2 B1404649 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione CAS No. 1610377-17-7

7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione

Cat. No.: B1404649
CAS No.: 1610377-17-7
M. Wt: 258.28 g/mol
InChI Key: YDSWDQAVYODTNS-UHFFFAOYSA-N
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Description

7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The inhibition of c-Met kinase by this compound leads to the suppression of downstream signaling pathways, which can result in reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cell lines such as A549, MCF-7, and HeLa . It affects cell signaling pathways by inhibiting c-Met and VEGFR-2 kinases, leading to alterations in gene expression and cellular metabolism . Additionally, this compound induces apoptosis in cancer cells, as evidenced by dose-dependent experiments and fluorescence staining .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to interact with VEGFR-2, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. This compound exhibits good stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it continues to exert its antiproliferative effects on cancer cells, with no significant degradation observed

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Dose-dependent studies have shown that higher doses of this compound result in increased inhibition of tumor growth and enhanced apoptosis in cancer cells . At very high doses, some toxic effects have been observed, indicating a need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as c-Met kinase and VEGFR-2, influencing their activity and altering metabolic flux . The compound’s effects on these pathways can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes and distributed throughout various cellular compartments . It interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. This compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidrazone with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often include refluxing in solvents like toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often start with commercially available, inexpensive reagents and employ scalable reaction conditions to produce the compound in multigram quantities .

Chemical Reactions Analysis

Types of Reactions

7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrazine derivatives, such as:

Uniqueness

What sets 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

7-[(3-methylphenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-3-2-4-10(7-9)8-16-5-6-17-11(12(16)18)14-15-13(17)19/h2-4,7H,5-6,8H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSWDQAVYODTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN3C(=NNC3=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 2
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 3
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 4
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 5
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 6
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione

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